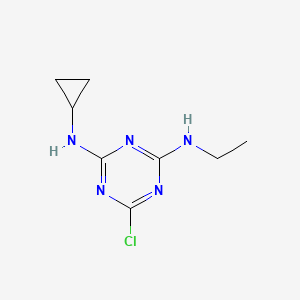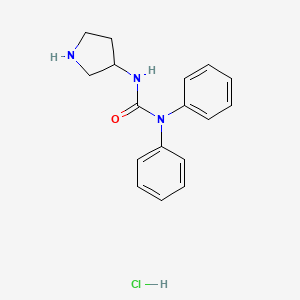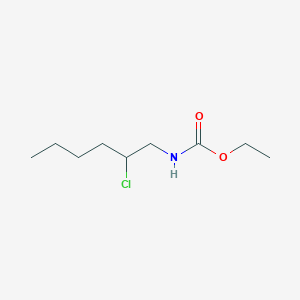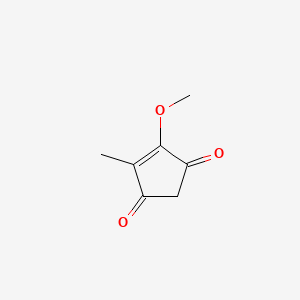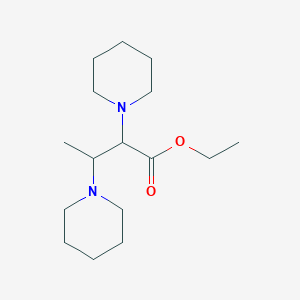
Ethyl 2,3-bis(piperidin-1-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-bis(piperidin-1-YL)butanoate is an organic compound that features a butanoate ester functional group and two piperidine rings Piperidine is a six-membered heterocyclic amine, which is commonly found in various natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-bis(piperidin-1-YL)butanoate typically involves the reaction of ethyl 2,3-dibromobutanoate with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine displaces the bromine atoms on the butanoate ester. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-bis(piperidin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,3-bis(piperidin-1-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-bis(piperidin-1-YL)butanoate involves its interaction with biological targets, such as enzymes or receptors. The piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Ethyl 2-piperidin-1-ylacetate: A related compound with one piperidine ring.
2,3-bis(piperidin-1-YL)propanoate: A similar compound with a propanoate ester group.
Uniqueness
Ethyl 2,3-bis(piperidin-1-YL)butanoate is unique due to the presence of two piperidine rings and a butanoate ester group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6628-49-5 |
|---|---|
Fórmula molecular |
C16H30N2O2 |
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
ethyl 2,3-di(piperidin-1-yl)butanoate |
InChI |
InChI=1S/C16H30N2O2/c1-3-20-16(19)15(18-12-8-5-9-13-18)14(2)17-10-6-4-7-11-17/h14-15H,3-13H2,1-2H3 |
Clave InChI |
IRUSQNAIDMLKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)N1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


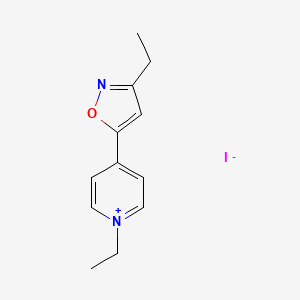
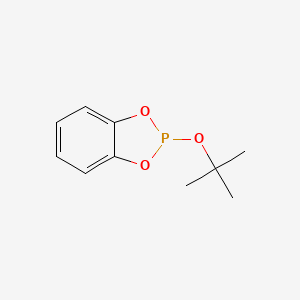
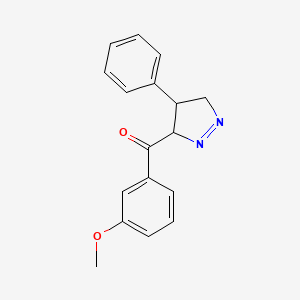

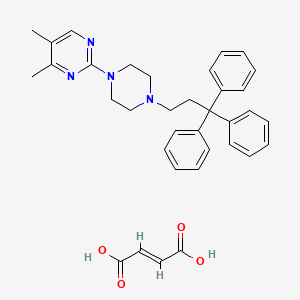
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)


